7-(4-Methylphenyl)pteridine

Catalog No.
S1671034
CAS No.
887571-50-8
M.F
C13H10N4
M. Wt
222.24g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Methylphenyl)pteridine

CAS Number

887571-50-8

Product Name

7-(4-Methylphenyl)pteridine

IUPAC Name

7-(4-methylphenyl)pteridine

Molecular Formula

C13H10N4

Molecular Weight

222.24g/mol

InChI

InChI=1S/C13H10N4/c1-9-2-4-10(5-3-9)11-7-15-12-6-14-8-16-13(12)17-11/h2-8H,1H3

InChI Key

WIKGOJPAYOWLOB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2

7-(4-Methylphenyl)pteridine is a synthetic compound belonging to the class of pteridines, which are heterocyclic compounds featuring a fused pyrimidine and pyrazine ring. This compound is characterized by the presence of a 4-methylphenyl group at the 7-position of the pteridine structure. Pteridines, including 7-(4-Methylphenyl)pteridine, play significant roles in various biological processes and are involved in numerous

Potential Antiprotozoal Activity:

Limited research suggests that 7-(4-Methylphenyl)pteridine might possess antiprotozoal properties. A 1968 study investigating the "Chemotherapy of Protozoan Diseases" examined various compounds, including 7-(4-Methylphenyl)pteridine, for their effectiveness against protozoan parasites. The study found that the compound exhibited some activity against Trypanosoma cruzi, the causative agent of Chagas disease, but further research was deemed necessary to determine its efficacy and potential for development [].

The biological activity of 7-(4-Methylphenyl)pteridine is linked to its structural properties that allow it to interact with various biological targets. Pteridines are known to act as coenzymes in several enzymatic reactions. For instance, they participate in the metabolism of amino acids and the synthesis of neurotransmitters. Compounds similar to 7-(4-Methylphenyl)pteridine have shown potential in treating conditions such as phenylketonuria due to their role as coenzymes in hydroxylation reactions .

The synthesis of 7-(4-Methylphenyl)pteridine typically involves several steps:

  • Formation of the Pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Introduction of the 4-Methylphenyl Group: This step often involves electrophilic substitution methods where a 4-methylphenyl group is introduced at the 7-position of the pteridine ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 7-(4-Methylphenyl)pteridine .

7-(4-Methylphenyl)pteridine has several applications:

  • Pharmaceuticals: Due to its biological activity, it may be explored for therapeutic applications, particularly in enzyme-related disorders.
  • Chemical Research: This compound serves as a valuable intermediate in synthetic organic chemistry for developing more complex molecules.
  • Biochemical Studies: It is used in research studies investigating pteridine metabolism and its implications in human health .

Studies on the interactions of 7-(4-Methylphenyl)pteridine with biological macromolecules have revealed its potential role as an enzyme cofactor. Interaction studies typically involve assessing how this compound binds to various enzymes and affects their activity. For example, it may enhance or inhibit enzymatic reactions depending on its concentration and the specific enzyme involved .

Several compounds share structural similarities with 7-(4-Methylphenyl)pteridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-BiopterinContains a hydroxymethyl side chain at position 6Acts as a coenzyme for phenylalanine hydroxylase
5,6,7,8-TetrahydrobiopterinFully reduced form with four hydrogen atomsEssential for neurotransmitter synthesis
PterinBasic structure without additional substituentsServes as a precursor for other biologically active pteridines
IsoxanthopterinContains an oxygen atom at position 6Involved in various biochemical pathways

The uniqueness of 7-(4-Methylphenyl)pteridine lies in its specific substitution pattern, which influences its reactivity and biological interactions compared to these similar compounds .

Traditional Condensation Approaches

Pyrimidine-Pyrazine Ring Formation Strategies

The synthesis of 7-(4-methylphenyl)pteridine relies fundamentally on the formation of the pteridine bicyclic system through the fusion of pyrimidine and pyrazine rings [1] [5]. The Gabriel-Isay condensation represents the most established methodology for constructing the pteridine core structure, involving the condensation of 5,6-diaminopyrimidine derivatives with 1,2-dicarbonyl compounds [34] [35].

The mechanistic pathway of pteridine ring formation involves an initial nucleophilic attack by the more reactive amino group at the C5 position of the pyrimidine ring onto the more electrophilic carbonyl functionality of the dicarbonyl reagent [34] [35]. This is followed by a second condensation reaction between the remaining amino group at C6 and the second carbonyl moiety, resulting in pyrazine ring closure with the elimination of two water molecules [34].

SubstrateDicarbonyl ReagentConditionsProduct SelectivityYield Range (%)
5,6-DiaminopyrimidineGlyoxalAqueous solution, pH 4, 2-100°C7-substituted (major)65-75
2,4,5-Triamino-6-hydroxypyrimidineAlpha,beta-dibromopropionaldehydeAqueous solution, pH 3-5, 2-100°CRegioselective formationGood yields reported
4,5-Diamino-pyrimidine-2,6-dioneDicarbonyl compoundsReflux conditionsMixed isomersVariable

The regioselectivity of pteridine formation is critically dependent on the relative nucleophilicity of the amino groups and the electrophilicity of the carbonyl functionalities [34] [35]. Under neutral conditions, the C5 amine typically exhibits greater nucleophilicity, leading to preferential formation of 7-substituted pteridine isomers [35]. However, under strongly acidic conditions, protonation of the C5 nitrogen diminishes its nucleophilic character, redirecting the initial condensation through the C6 amine and favoring 6-substituted products [35].

The use of sulfite additives has been demonstrated to enhance regioselectivity in Gabriel-Isay condensations [34]. Sodium hydrogen sulfite in combination with sodium hydrogen carbonate can drive selectivity toward 6-substituted pterins when hemiacetal functionality is present in the dicarbonyl component [34]. This approach has proven particularly valuable for synthesizing tricyclic pyranopterin derivatives analogous to molybdenum cofactor ligands [34].

4-Methylphenyl Group Introduction Techniques

The incorporation of the 4-methylphenyl substituent at the 7-position of the pteridine framework can be achieved through several strategic approaches within traditional condensation methodologies [1] [18] [19]. The most direct route involves the utilization of appropriately substituted dicarbonyl precursors that contain the desired aromatic moiety [18] [19].

One established approach employs 4-methylphenylglyoxal or related 4-methylphenyl-containing 1,2-dicarbonyl compounds as the condensation partner with 5,6-diaminopyrimidine derivatives [18] [19]. The reaction is typically conducted in polar protic solvents such as methanol or ethanol under controlled pH conditions ranging from 3 to 5 [18] [19]. Temperature control between 25°C and 100°C is essential to balance reaction rate with product selectivity [19].

Alternative methodologies involve the use of protected 4-methylphenyl intermediates that can be deprotected following pteridine ring formation [18]. Acylated pyrimidine precursors have shown enhanced reactivity in condensation reactions, with polyacetylated derivatives offering improved yields compared to unprotected substrates [18]. The acyl protecting groups are readily removed under mild alkaline conditions using dilute sodium or potassium hydroxide solutions [18].

The Timmis reaction provides an additional pathway for regiospecific introduction of aromatic substituents [35]. This methodology involves the condensation of 5-nitroso-6-aminopyrimidine derivatives with active methylene compounds containing the 4-methylphenyl moiety [35]. The nitroso group serves as a precursor to the amine functionality, while the active methylene component undergoes condensation to form the pyrazine ring with high regioselectivity [35].

ApproachStarting MaterialsReaction ConditionsSelectivityTypical Yields
Direct Condensation5,6-Diaminopyrimidine + 4-MethylphenylglyoxalMeOH/EtOH, pH 3-5, 25-100°C7-substituted preferred60-75%
Protected IntermediateAcetylated pyrimidines + DicarbonylVarious solvents, base catalysisVariable65-80%
Timmis ReactionNitrosopyrimidine + Active methyleneBasic conditions, mild temperatureHigh regioselectivity70-85%

Modern Catalytic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methodologies have emerged as powerful tools for the construction of substituted pteridine derivatives, offering enhanced regioselectivity and functional group tolerance compared to traditional condensation approaches [2] [6] [10]. The application of these methodologies to 7-(4-methylphenyl)pteridine synthesis involves strategic installation of the 4-methylphenyl substituent through various cross-coupling manifolds [6] [12].

The Suzuki-Miyaura cross-coupling reaction represents a particularly valuable approach for introducing aryl substituents onto pteridine scaffolds [2] [6] [11]. This methodology typically employs halogenated pteridine precursors, such as 7-bromopteridine or 7-chloropteridine derivatives, which undergo coupling with 4-methylphenylboronic acid or its pinacol ester derivatives [6] [11]. The reaction is facilitated by palladium catalysts, with bis(diphenylphosphino)ferrocene-dichloropalladium(II) proving particularly effective for pteridine substrates [2] [6].

Reaction TypePteridine SubstrateCoupling PartnerCatalyst SystemSolvent SystemTemperature (°C)Yield Range (%)
Suzuki-Miyaura6-Bromopteridine derivativesPhenylboronic acidsPd(dppf)Cl₂i-PrOH/H₂O (2:1)10023-86
Sonogashira6-SulfonyloxypteridineTerminal alkynesPdCl₂(PPh₃)₂/CuIDMF/triethylamineRT to reflux60-85
Heck-typeHalogenated pteridinesAlkenesPd complexesVarious organic solventsVariableVariable

The Sonogashira coupling reaction provides an alternative strategy for pteridine functionalization, particularly when alkyne-containing 4-methylphenyl precursors are employed [12]. This approach has been successfully demonstrated using 6-sulfonyloxypteridine derivatives as electrophilic coupling partners with various acetylene species [12]. The reaction proceeds under relatively mild conditions using palladium dichloride bis(triphenylphosphine) and copper(I) iodide co-catalysis in dimethylformamide containing triethylamine [12].

Advanced palladium-catalyzed methodologies include carbonylative coupling strategies that enable the incorporation of carbonyl-containing linkers between the pteridine core and the 4-methylphenyl substituent [8] [9]. These transformations utilize carbon monoxide as a building block, with the metal-catalyzed insertion of carbon monoxide into palladium-carbon bonds generating acyl intermediates that can undergo subsequent coupling reactions [8] [9].

Desulfinylative cross-coupling reactions represent an emerging area of pteridine functionalization, utilizing pteridine sulfinates as nucleophilic coupling partners [13]. This methodology offers advantages in terms of reagent stability and ease of handling compared to traditional organometallic coupling partners [13]. The reaction proceeds through palladium-catalyzed desulfinylation followed by cross-coupling with aryl halides, providing access to diversely substituted pteridine derivatives [13].

Solvent Systems and Reaction Optimization

The selection of appropriate solvent systems is crucial for achieving optimal yields and selectivity in pteridine synthesis reactions [18] [21] [22]. Solvent choice affects multiple aspects of the reaction including substrate solubility, catalyst stability, mass transfer, and product precipitation [18] [22].

Polar protic solvents, particularly alcohols such as methanol and ethanol, have proven highly effective for traditional Gabriel-Isay condensation reactions [18] [19]. These solvents provide excellent solubility for both pyrimidine starting materials and dicarbonyl coupling partners while maintaining mild reaction conditions [18]. The use of absolute ethanol or methanol is generally preferred to minimize competing hydrolysis reactions [18].

Solvent ClassSpecific SolventsTypical ApplicationsTemperature Range (°C)AdvantagesLimitations
AlcoholsMethanol, ethanol, isopropanolGabriel-Isay condensations25-80Good solubility, mild conditionsLimited thermal stability
Polar aproticDMF, DMSO, acetonitrileCross-coupling reactions80-150High solubility, inert atmosphereRequires anhydrous conditions
Aqueous systemsWater, aqueous buffersHydrolysis, cyclizations25-100Environmentally friendlyLimited solubility of organics
Mixed systemsAlcohol/water, DMF/waterPalladium-catalyzed reactions60-120Balanced propertiesSeparation challenges

Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile are extensively utilized in palladium-catalyzed cross-coupling reactions [18] [21]. These solvents provide high solubility for organometallic reagents and maintain catalyst stability under elevated temperatures [18]. Dimethylformamide has demonstrated particular utility in Sonogashira coupling reactions involving pteridine substrates [12].

Mixed solvent systems offer balanced properties that can be optimized for specific transformation requirements [2] [6]. The combination of isopropanol and water in a 2:1 ratio has proven highly effective for Suzuki-Miyaura couplings involving pteridine substrates [2] [6]. This solvent mixture provides adequate solubility for both organic and inorganic components while maintaining catalyst activity [6].

The pH of aqueous or mixed solvent systems requires careful control to prevent decomposition of sensitive pteridine intermediates [19] [22]. Buffered systems using phosphate or acetate buffers in the pH range of 4-7 provide optimal stability for most pteridine derivatives [22]. Higher pH values can lead to pteridine degradation, while strongly acidic conditions may protonate amino groups and reduce their nucleophilicity [22].

Temperature optimization involves balancing reaction kinetics with product stability and selectivity [18] [22]. Most condensation reactions proceed efficiently at temperatures between 60°C and 100°C, while palladium-catalyzed reactions often require elevated temperatures of 100°C to 150°C for optimal conversion [2] [6] [18].

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

The transition from batch to continuous flow processing for 7-(4-methylphenyl)pteridine synthesis presents significant opportunities for improved efficiency and product quality [14] [15]. Continuous flow reactors offer enhanced heat and mass transfer characteristics, precise residence time control, and improved safety profiles compared to traditional batch operations [14] [15].

Microreactor technology has demonstrated particular promise for pteridine synthesis applications [14]. The high surface-area-to-volume ratios achievable in microreactor systems enable rapid heat transfer, which is crucial for managing the exothermic nature of many condensation reactions [14]. Flow rates can be precisely controlled to achieve optimal residence times, typically ranging from minutes to hours depending on the specific transformation [15].

Challenge CategorySpecific IssuesContinuous Flow SolutionsEquipment RequirementsPerformance Improvements
Reactor DesignMixing efficiency, residence timeMicroreactor technology, precise controlPumps, mixers, control systems95-99% consistency
Heat ManagementExothermic reactions, temperature controlEnhanced heat transfer, rapid coolingHeat exchangers, sensorsBetter thermal control
Mass TransferSolid formation, cloggingNarrow channels, improved mixingPressure monitoring, filtersReduced fouling
PurificationProduct isolation, impurity removalInline purification, automated collectionSeparators, collectorsHigher purity products
Safety ConsiderationsHazardous intermediates, pressureSmall volumes, controlled environmentSafety interlocks, monitorsEnhanced safety profile

Multi-step continuous flow platforms enable the telescoping of multiple synthetic transformations into a single integrated process [15]. For pteridine synthesis, this approach allows for the sequential execution of ring formation, functionalization, and purification steps without intermediate isolation [15]. Such integration reduces material handling requirements and minimizes exposure to potentially unstable intermediates [15].

The handling of solid formation presents a particular challenge in continuous flow pteridine synthesis [15]. Many pteridine products exhibit limited solubility in common organic solvents, leading to precipitation within reactor channels [15]. Strategies for managing solid formation include operation under dilute conditions, the use of co-solvents to enhance solubility, and the implementation of sonication systems to prevent channel blockage [15].

Temperature ramping protocols have proven effective for optimizing continuous flow pteridine synthesis [14]. These protocols involve the gradual increase of reactor temperature to promote complete conversion while minimizing decomposition of thermally sensitive intermediates [14]. Precise temperature control within ±1°C is typically required to maintain consistent product quality [14].

Purification Protocols for High-Purity Yield

The achievement of high-purity 7-(4-methylphenyl)pteridine requires the implementation of robust purification protocols that can effectively remove synthetic impurities, unreacted starting materials, and side products [24] [39] [40]. The polar nature and potential fluorescence properties of pteridine derivatives necessitate specialized approaches to isolation and purification [24] [39].

High-performance liquid chromatography represents the gold standard for pteridine purification, offering both analytical and preparative capabilities [39] [40] [41]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phase systems provides excellent resolution of pteridine derivatives [39] [40]. Fluorescence detection at excitation wavelengths of 330-360 nanometers and emission wavelengths of 410-465 nanometers enables sensitive monitoring of pteridine-containing fractions [40] [41].

Purification MethodStationary Phase/MediumMobile Phase/SolventsDetection MethodPurity Achieved (%)Recovery Yield (%)Processing Time
Column ChromatographySilica gel, reverse phaseEtOAc/hexanes, MeOH/DCM gradientsUV, fluorescence, TLC85-9570-902-6 hours
HPLC PurificationC18, phenyl, amide columnsACN/water, buffer systemsUV 254/330 nm, fluorescence95-9985-9530-120 minutes
RecrystallizationOrganic solvents, mixed systemsAlcohols, acetic acid, DMFMelting point, NMR90-9860-854-24 hours
Solid Phase ExtractionPolymer cartridges, ion exchangeAqueous/organic gradientsUV monitoring, fraction analysis80-9575-921-3 hours
Crystallization OptimizationControlled nucleation, seedingTemperature-controlled solventsOptical microscopy, DSC95-99.580-956-48 hours

Solid-phase extraction using polymeric cartridges provides an efficient alternative for pteridine purification [25] [41]. Hydroxylated polystyrene-divinylbenzene copolymer cartridges have demonstrated excellent retention and selective elution properties for pteridine derivatives [40] [41]. The purification protocol typically involves sample loading in aqueous conditions followed by washing with water to remove polar impurities, and final elution with organic solvents such as methanol or acetonitrile [41].

Recrystallization techniques remain valuable for achieving high-purity pteridine products, particularly for large-scale applications [27]. The selection of appropriate recrystallization solvents is critical, with polar solvents such as acetic acid, dimethylformamide, and alcohol-water mixtures proving most effective [27]. Temperature-controlled crystallization protocols involving controlled cooling rates and seeding with pure crystalline material can achieve purities exceeding 99% [27].

Ion-exchange chromatography offers complementary selectivity for pteridine purification based on the basic character of these compounds [46]. Cation-exchange resins operated under acidic conditions can effectively separate pteridine derivatives from neutral impurities [46]. Optimal separation is achieved using dilute phosphoric acid or ammonium dihydrogen phosphate buffers with pH values between 2.5 and 3.0 [46].

The stability of pteridine derivatives during purification requires careful consideration of environmental factors including light exposure, temperature, and pH [25] [28]. Many pteridines exhibit photosensitivity and require protection from ambient light during processing [25]. Temperature control below 40°C during purification operations helps prevent thermal decomposition, while maintenance of near-neutral pH conditions minimizes hydrolytic degradation [28].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible spectroscopy of 7-(4-Methylphenyl)pteridine reveals distinctive absorption characteristics that are fundamentally governed by the electronic structure of the pteridine ring system and the influence of the para-methylphenyl substituent [1] [2]. Pteridines typically exhibit characteristic absorption peaks in the range of 350-390 nanometers when measured in phosphate buffer at physiological pH conditions [1] [2]. This absorption pattern is attributed to the π-π* electronic transitions within the fused pyrimidine-pyrazine ring system that constitutes the pteridine core structure.

When 7-(4-Methylphenyl)pteridine forms complexes with other molecular species, the absorption spectrum undergoes a bathochromic shift, with the absorption maximum moving to longer wavelengths in the range of approximately 400-430 nanometers [1] [2]. This red-shift phenomenon is particularly pronounced when the compound participates in hydrogen bonding interactions or charge-transfer complexes, indicating significant perturbation of the electronic ground and excited states upon molecular association.

The specific absorption characteristics of 7-(4-Methylphenyl)pteridine are influenced by the presence of the para-methylphenyl substituent at the 7-position, which extends the conjugated π-electron system and potentially modifies the electronic density distribution throughout the molecule [3]. Comparative studies of various pteridine derivatives have demonstrated that the nature and position of aromatic substituents can significantly affect both the wavelength and intensity of absorption bands, with electron-donating groups generally causing bathochromic shifts in the absorption spectrum.

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprinting for 7-(4-Methylphenyl)pteridine, revealing distinct chemical environments for each atom within the molecular framework [4] [5]. The pteridine ring system exhibits characteristic chemical shift patterns that reflect the electron density distribution and magnetic anisotropy effects associated with the aromatic heterocyclic structure.

Proton nuclear magnetic resonance analysis of 7-(4-Methylphenyl)pteridine demonstrates the presence of distinct aromatic proton signals corresponding to both the pteridine core and the para-methylphenyl substituent [5] [6]. The pteridine ring protons typically appear in the downfield region between 8.5-9.5 parts per million, consistent with the electron-deficient nature of the nitrogen-containing aromatic system. The para-methylphenyl protons exhibit characteristic patterns with ortho and meta protons appearing as distinct multipicity patterns, while the methyl group appears as a sharp singlet at approximately 2.3-2.5 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of 7-(4-Methylphenyl)pteridine with distinct chemical shifts for each carbon environment [7] [6]. The pteridine ring carbons appear in characteristic regions reflecting their proximity to nitrogen atoms and their position within the aromatic system. The quaternary carbon atoms of the pteridine ring typically exhibit chemical shifts in the range of 150-160 parts per million, while the aromatic carbons of the para-methylphenyl group appear in the standard aromatic region around 125-140 parts per million.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments, provide detailed connectivity information and confirm the substitution pattern of 7-(4-Methylphenyl)pteridine [6]. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation experiments reveal long-range coupling relationships that confirm the attachment of the para-methylphenyl group to the pteridine core through the 7-position.

Solubility Behavior

Polar versus Non-Polar Solvent Interactions

The solubility behavior of 7-(4-Methylphenyl)pteridine exhibits distinct patterns when exposed to solvents of varying polarity, reflecting the amphiphilic nature of the molecular structure that combines the polar pteridine heterocycle with the relatively non-polar para-methylphenyl substituent [8] [9]. In polar solvents, the compound demonstrates enhanced solubility due to favorable interactions between the nitrogen-containing pteridine ring system and polar solvent molecules through hydrogen bonding and dipole-dipole interactions.

Water solubility of 7-(4-Methylphenyl)pteridine is moderate, with the compound exhibiting limited but measurable solubility in aqueous media [8] [9]. This behavior is attributed to the amphiphilic character of the molecule, where the polar pteridine core can engage in hydrogen bonding with water molecules, while the hydrophobic para-methylphenyl group tends to reduce overall aqueous solubility. The pteridine nitrogen atoms serve as hydrogen bond acceptors, facilitating interactions with the hydrogen bond donor capabilities of water.

In alcoholic solvents such as methanol and ethanol, 7-(4-Methylphenyl)pteridine demonstrates significantly improved solubility compared to water [8]. These protic solvents can effectively solvate both the polar pteridine moiety through hydrogen bonding and accommodate the aromatic para-methylphenyl group through favorable π-π interactions and hydrophobic effects. The enhanced solubility in alcoholic media makes these solvents particularly suitable for analytical and synthetic applications involving this compound.

Dimethyl sulfoxide represents an exceptionally effective solvent for 7-(4-Methylphenyl)pteridine, providing high solubility due to its strong hydrogen bond accepting capabilities and its ability to stabilize both polar and non-polar molecular regions [8]. The high dielectric constant and aprotic nature of dimethyl sulfoxide enable effective solvation of the pteridine ring system while accommodating the aromatic substituent through favorable solvent-solute interactions.

Non-polar solvents such as hexane, benzene, and chloroform exhibit poor solvation capabilities for 7-(4-Methylphenyl)pteridine, resulting in very limited solubility [10]. The polar pteridine core cannot establish favorable interactions with non-polar solvent molecules, leading to poor dissolution despite the presence of the aromatic para-methylphenyl substituent.

Temperature-Dependent Solvation Dynamics

The solubility of 7-(4-Methylphenyl)pteridine demonstrates significant temperature dependence, following thermodynamic principles that govern the dissolution process of organic compounds in various solvent systems [11] [12]. As temperature increases, the kinetic energy of both solvent and solute molecules increases, generally leading to enhanced solubility through improved molecular mobility and more favorable entropy of mixing.

In polar solvents, elevated temperatures promote increased solubility of 7-(4-Methylphenyl)pteridine by facilitating the disruption of intermolecular hydrogen bonding networks within the solid state and enhancing the formation of solvent-solute interactions [11]. The temperature-dependent solubility behavior follows an approximately exponential relationship in most polar solvents, with solubility increasing substantially as temperature rises from ambient conditions to elevated temperatures.

The dissolution process of 7-(4-Methylphenyl)pteridine in most solvents is endothermic, meaning that heat is absorbed during the dissolution process [11]. This endothermic character results in increased solubility with rising temperature, as predicted by thermodynamic principles. The heat of solution for pteridine derivatives is typically positive, reflecting the energy required to overcome intermolecular forces in the crystalline solid and establish new solvent-solute interactions.

Temperature-dependent studies have revealed that the solubility enhancement with increasing temperature is particularly pronounced in hydrogen-bonding solvents [12]. This behavior is attributed to the increased thermal motion that facilitates the breaking and reforming of hydrogen bonds, allowing for more dynamic solvent-solute interactions and improved solvation of the pteridine ring system.

The temperature coefficient of solubility for 7-(4-Methylphenyl)pteridine varies depending on the solvent system, with polar protic solvents generally exhibiting larger temperature coefficients compared to non-polar solvents [11]. This variation reflects the different mechanisms of solvation and the relative importance of various intermolecular interactions in different solvent environments.

Computational Modeling

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive insights into the electronic structure, geometrical parameters, and energetic properties of 7-(4-Methylphenyl)pteridine [13] [14] [15]. These computational studies employ various functionals and basis sets to accurately describe the electronic behavior of the pteridine ring system and its interaction with the para-methylphenyl substituent.

The most stable geometric conformation of 7-(4-Methylphenyl)pteridine has been determined through density functional theory optimization using the B3LYP functional with extended basis sets such as 6-311+G(d,p) [14] [15]. These calculations reveal that the pteridine ring system maintains planarity, while the para-methylphenyl group adopts a conformation that minimizes steric hindrance while maximizing π-π orbital overlap with the pteridine core.

Electronic structure analysis through density functional theory demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital of 7-(4-Methylphenyl)pteridine are primarily localized on the pteridine ring system [16]. The energy gap between these frontier orbitals provides important information about the electronic excitation energies and photochemical properties of the compound. The presence of the para-methylphenyl substituent modestly affects the energy levels of these orbitals through conjugative interactions.

Charge distribution analysis using natural population analysis reveals that the pteridine nitrogen atoms carry significant negative charge density, while the carbon atoms exhibit varying degrees of positive and negative charges depending on their position within the ring system [14] [17]. The para-methylphenyl substituent influences the overall charge distribution by donating electron density to the pteridine core through resonance effects.

Vibrational frequency calculations using density functional theory provide comprehensive information about the infrared and Raman spectroscopic properties of 7-(4-Methylphenyl)pteridine [16]. These computed frequencies, when appropriately scaled, show excellent agreement with experimental spectroscopic data and enable detailed assignment of vibrational modes to specific molecular motions.

Intramolecular Hydrogen Bonding Networks

Computational analysis of 7-(4-Methylphenyl)pteridine reveals the potential for intramolecular hydrogen bonding interactions within the molecular framework, although the specific substitution pattern limits the formation of strong intramolecular hydrogen bonds [13] [18]. The pteridine ring system contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the para-methylphenyl substituent lacks hydrogen bond donor capabilities.

Density functional theory calculations employing specialized methods for analyzing non-covalent interactions, such as the quantum theory of atoms in molecules approach, provide detailed insights into the electron density distribution and bonding characteristics within 7-(4-Methylphenyl)pteridine [14] [17]. These analyses reveal that while strong intramolecular hydrogen bonds are not present in this particular compound, weak intramolecular interactions may exist between the pteridine ring and the aromatic substituent.

The computational investigation of hydrogen bonding networks in pteridine derivatives has demonstrated that the capacity for hydrogen bonding is strongly influenced by the substitution pattern and the presence of appropriate donor and acceptor groups [13] [18]. Studies of related pteridine compounds with different substituents reveal that hydrogen bonding can significantly stabilize certain conformations and affect the overall molecular geometry.

Block localized wavefunction analysis provides quantitative measures of the π-conjugation effects that contribute to the stability of 7-(4-Methylphenyl)pteridine [13] [18]. These calculations show that the interaction between the pteridine ring and the para-methylphenyl substituent involves significant π-electron delocalization, which contributes to the overall stability of the molecule even in the absence of formal hydrogen bonding.

The computational modeling of intermolecular hydrogen bonding capabilities reveals that 7-(4-Methylphenyl)pteridine can serve as an effective hydrogen bond acceptor through its pteridine nitrogen atoms [13] [19]. These calculations predict that the compound can form stable complexes with hydrogen bond donors, with the strongest interactions occurring at the nitrogen atoms in the pyrimidine portion of the pteridine ring system.

Property CategorySpecific MeasurementValue/RangeReference
UV-Vis AbsorptionStandard conditions (pH 7.0)350-390 nm [1] [2]
Complex formation400-430 nm [1] [2]
Pterin derivatives340, 270, 230 nm [20]
SolubilityWaterLow to moderate [8] [9]
Methanol/EthanolEnhanced [8]
DMSOHigh [8]
Non-polar solventsInsoluble [10]
DFT CalculationsTautomer stabilityB3LYP/6-311+G** [15]
Hydrogen bondingωB97X-D/6-311+G(d,p) [13] [18]
Electronic structureQT-AIM analysis [14] [17]

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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